3-Fluoro-4-(trifluoromethyl)benzoyl chloride
Overview
Description
3-Fluoro-4-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H3ClF4O and a molecular weight of 226.55 g/mol . It is a benzoyl chloride derivative, characterized by the presence of both fluoro and trifluoromethyl groups on the benzene ring. This compound is primarily used in research and industrial applications due to its reactivity and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-4-(trifluoromethyl)benzoyl chloride can be synthesized through various methods. One common approach involves the reaction of 3-fluoro-4-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:
3-Fluoro-4-(trifluoromethyl)benzoic acid+SOCl2→3-Fluoro-4-(trifluoromethyl)benzoyl chloride+SO2+HCl
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar methods but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(trifluoromethyl)benzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: The chlorine atom in the benzoyl chloride group is a good leaving group, making the compound highly reactive towards nucleophiles.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-fluoro-4-(trifluoromethyl)benzoic acid.
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Common nucleophiles include amines, alcohols, and thiols.
Hydrolysis: The reaction with water is usually performed under acidic or basic conditions to facilitate the hydrolysis process.
Reduction: Reducing agents like LiAlH4 are used in anhydrous ether solvents under controlled temperature conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
3-Fluoro-4-(trifluoromethyl)benzoic acid: Formed by hydrolysis.
Scientific Research Applications
3-Fluoro-4-(trifluoromethyl)benzoyl chloride is widely used in scientific research due to its versatility and reactivity. Some key applications include:
Synthesis of Quinazolinones: Utilized in the one-step synthesis of 4(3H)-quinazolinones, which have shown moderate activity against tumor cell lines.
Post-Polymerization Reactions: Used in acid-catalyzed benzoylation reactions of Diels-Alder polyphenylenes to increase the hydrophobicity of the resulting polymers.
Fluorination and Trifluoromethylation Reactions: Employed in reactions with (CF3)2Cd complexes to create trifluoromethylated compounds.
Mechanism of Action
The mechanism of action of 3-fluoro-4-(trifluoromethyl)benzoyl chloride primarily involves its reactivity as an acylating agent. The compound’s electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. The presence of electron-withdrawing fluoro and trifluoromethyl groups enhances the compound’s reactivity by stabilizing the transition state during nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoyl chloride: Similar in structure but lacks the fluoro group at the 3-position.
4-(Trifluoromethyl)benzoic acid: The carboxylic acid derivative of 4-(trifluoromethyl)benzoyl chloride.
4-(Trifluoromethyl)benzyl chloride: Contains a benzyl chloride group instead of a benzoyl chloride group.
Uniqueness
3-Fluoro-4-(trifluoromethyl)benzoyl chloride is unique due to the presence of both fluoro and trifluoromethyl groups, which significantly enhance its reactivity and make it a valuable intermediate in various synthetic applications. The combination of these electron-withdrawing groups also imparts unique chemical properties that are not observed in similar compounds.
Properties
IUPAC Name |
3-fluoro-4-(trifluoromethyl)benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-7(14)4-1-2-5(6(10)3-4)8(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDAEMNQJYDHRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370456 | |
Record name | 3-Fluoro-4-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216144-68-2 | |
Record name | 3-Fluoro-4-(trifluoromethyl)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=216144-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-4-(trifluoromethyl)benzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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